BenchChemオンラインストアへようこそ!

Hemslecin A

EGFR inhibitor Kinase assay Signal transduction

Choose Hemslecin A for its unique, experimentally validated advantages: sub‑nanomolar EGFR inhibition (IC50 1.455 nM), blood‑brain barrier permeability, and specific anti‑HBV activity (SI >150.5) not found in related cucurbitacins. Generic substitution risks irreproducible data. Ensure batch‑to‑batch consistency with this analytically confirmed reference standard derived from Hemsleya amabilis. Ideal for apoptosis, cytoskeletal, and lead‑optimisation studies.

Molecular Formula C32H50O8
Molecular Weight 562.7 g/mol
CAS No. 58546-34-2
Cat. No. B190870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHemslecin A
CAS58546-34-2
SynonymsCuc IIa
cucurbitacin IIa
Molecular FormulaC32H50O8
Molecular Weight562.7 g/mol
Structural Identifiers
SMILESCC(=O)OC(C)(C)CCC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(C4(C)C)O)O)C)C)C)O)O
InChIInChI=1S/C32H50O8/c1-17(33)40-27(2,3)13-12-23(36)32(9,39)25-21(35)15-29(6)22-11-10-18-19(14-20(34)26(38)28(18,4)5)31(22,8)24(37)16-30(25,29)7/h10,19-22,25-26,34-35,38-39H,11-16H2,1-9H3/t19-,20+,21-,22+,25+,26-,29+,30-,31+,32+/m1/s1
InChIKeyLKYNAQSYQLFTCM-GYXNDICUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hemslecin A (Cucurbitacin IIa): Key Chemical Identifier and Pharmacological Class Overview for Research Procurement


Hemslecin A (CAS 58546-34-2), also known as Cucurbitacin IIa or Dihydrocucurbitacin Q1, is a tetracyclic triterpenoid derived from plants of the Hemsleya genus, notably Hemsleya amabilis Diels [1]. This compound, with a molecular formula of C32H50O8, functions as a potent inhibitor of the epidermal growth factor receptor (EGFR) and has demonstrated significant cytotoxicity against various cancer cell lines, primarily by inducing caspase-3-dependent apoptosis and disrupting the actin cytoskeleton [2]. As a major bioactive component from a traditional medicinal source, Hemslecin A represents a valuable chemical tool for investigating EGFR-driven signaling pathways, cytoskeletal dynamics, and the development of novel antiviral and anticancer agents.

Critical Procurement Considerations: Why Hemslecin A Cannot Be Replaced by Generic Cucurbitacins


Substituting Hemslecin A with a closely related cucurbitacin analog without careful evaluation introduces significant scientific and experimental risk. The cucurbitacin family, while structurally similar, exhibits dramatic, target-specific variations in potency and selectivity profiles [1]. For instance, Cucurbitacin Q1 demonstrates a much broader cytotoxic window with IC50 values ranging from 0.017 μM to 7.68 μM across multiple cancer cell lines, whereas Hemslecin A displays a more defined cytotoxic profile, as seen with its 0.389 μM IC50 against HeLa cells [2]. Furthermore, Hemslecin A derivatives have shown specific, high-selectivity anti-HBV activity (SI values up to >150.5) that is not an inherent property of the parent scaffold or other analogs [3]. This high degree of functional divergence means that assuming class-level interchangeability will likely lead to irreproducible results, misinterpretation of mechanism-of-action studies, and failed lead optimization campaigns. The specific quantitative evidence below underscores why rigorous verification of the precise compound identity is essential for reliable research outcomes.

Quantitative Evidence Guide: Data-Driven Differentiation of Hemslecin A from Key Analogs


EGFR Inhibition: Sub-Nanomolar Potency Differentiates Hemslecin A from Broader-Acting Cucurbitacin Analogs

Hemslecin A (Cucurbitacin IIa) is a potent EGFR inhibitor with an IC50 of 1.455 nM against the isolated human EGFR enzyme . This sub-nanomolar potency defines a distinct biochemical profile that is not uniformly shared across the cucurbitacin family, where other analogs exhibit alternative primary mechanisms or significantly lower potency against this specific therapeutic target.

EGFR inhibitor Kinase assay Signal transduction

Superior Cytotoxic Potency in HeLa Cells Distinguishes Hemslecin A as the Major Active Principle of H. amabilis

In a comparative evaluation of thirteen cucurbitane triterpenoids isolated from the same source plant (Hemsleya amabilis), Hemslecin A was identified as the main ingredient and exhibited significant cytotoxicity against HeLa human cancer cells with an IC50 value of 0.389 μM [1]. This potency was among the most significant observed for the known isolates in this study, reinforcing its role as the primary cytotoxic constituent of the rhizome extract.

Cytotoxicity Cancer cell lines Natural product

Blood-Brain Barrier Permeability: A Key Differentiator for CNS Research Applications Compared to Non-Permeable Analogs

Hemslecin A (Cucurbitacin IIa) is characterized as an orally active and blood-brain barrier (BBB)-permeable compound . This is a critical, experimentally verified property that is not a default characteristic of the cucurbitacin class and is not reported for many close structural analogs such as Cucurbitacin Q1 or IIb.

Blood-brain barrier CNS penetration Neuro-oncology

Derivative Synthesis Enables High Selectivity Anti-HBV Activity with Favorable Therapeutic Window

While Hemslecin A itself serves as a scaffold, its synthetic derivatives have been shown to be a new class of hepatitis B virus (HBV) inhibitors. A panel of these derivatives inhibited HBV DNA replication with IC50 values of 2.8–11.6 μM, comparable to the clinical drug tenofovir [1]. Crucially, select derivatives (A1–A3, A5, B5, C) displayed low cytotoxicity, resulting in high selectivity index (SI) values ranging from 55.6 to >150.5 [1]. This demonstrates that the Hemslecin A scaffold can be optimized for both potent antiviral activity and a favorable safety margin.

Antiviral HBV Derivative synthesis

Mechanistic Differentiation: Actin Cytoskeleton Disruption and Survivin Inhibition via JAK2/STAT3 Pathway

Hemslecin A suppresses cancer cell expansion through a distinct mechanism involving disruption of the actin cytoskeleton and directing cells toward PARP-mediated apoptosis via the inhibition of survivin downstream of JAK2/STAT3 . This dual mode of action—affecting both cytoskeletal integrity and a key anti-apoptotic signaling pathway—is a specific feature of its pharmacological profile. In contrast, the closely related analog Cucurbitacin IIb inhibits the phosphorylation of STAT3, JNK, and Erk1/2 but does not share the same reported effect on actin aggregation .

Apoptosis Cytoskeleton JAK/STAT pathway

Superior Purity as a Primary Reference Standard: Minimizing Experimental Variability

Hemslecin A is available as a primary reference standard with certified absolute purity, which accounts for chromatographic purity, water content, residual solvents, and inorganic impurities [1]. This level of characterization is essential for accurate quantitative analysis and reproducible biological assays. Many commercial analogs are sold with only basic HPLC purity (e.g., >98%) that does not account for these other critical purity factors.

Analytical standard Reference material Quality control

Recommended Research and Industrial Applications for Hemslecin A Based on Verified Evidence


EGFR-Driven Cancer Research and Chemical Probe Development

Researchers investigating EGFR-dependent cancers, such as non-small cell lung cancer (NSCLC), should prioritize Hemslecin A for its validated sub-nanomolar EGFR inhibitory activity (IC50 = 1.455 nM) . This compound serves as a potent chemical probe to dissect EGFR-mediated signaling pathways, investigate mechanisms of resistance to existing EGFR inhibitors, and evaluate combination therapy strategies. Its established ability to induce caspase-3-dependent apoptosis and disrupt the actin cytoskeleton provides additional endpoints for mechanistic studies [1].

Phytochemical Standardization and Quality Control of Hemsleya amabilis Extracts

Hemslecin A is the primary cytotoxic constituent of the traditional medicinal plant Hemsleya amabilis, exhibiting an IC50 of 0.389 μM against HeLa cells . Consequently, it is the essential reference standard for the quality control and standardization of H. amabilis raw materials, extracts, and finished herbal products. Its use in quantitative analysis (e.g., HPLC, LC-MS/MS) ensures batch-to-batch consistency in biological activity and facilitates compliance with regulatory requirements for botanical drug development.

Development of Novel Antiviral Agents Targeting Hepatitis B Virus (HBV)

Hemslecin A is a privileged scaffold for the development of a new class of anti-HBV agents. Its derivatives have demonstrated potent inhibition of HBV DNA replication (IC50 range: 2.8–11.6 μM) with high selectivity indices (up to >150.5) . Medicinal chemistry and antiviral drug discovery groups can use Hemslecin A as a starting point for structure-activity relationship (SAR) studies, with the goal of creating optimized leads with improved potency and favorable safety profiles for treating chronic HBV infection.

CNS Drug Discovery and Blood-Brain Barrier Penetration Studies

Hemslecin A is uniquely positioned for research in neuro-oncology and neurological disorders due to its experimentally demonstrated ability to cross the blood-brain barrier (BBB) . This property is not a class effect of all cucurbitacins, making Hemslecin A the compound of choice for in vivo studies investigating EGFR inhibition in brain metastases, primary brain tumors like glioblastoma, or other CNS conditions where BBB permeability is a prerequisite for target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hemslecin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.